molecular formula C24H29BrN2O2 B4067143 4-(4-bromophenyl)-2,7,7-trimethyl-3-(1-piperidinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone

4-(4-bromophenyl)-2,7,7-trimethyl-3-(1-piperidinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone

Cat. No. B4067143
M. Wt: 457.4 g/mol
InChI Key: PYDAZYIJBUWVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromophenyl)-2,7,7-trimethyl-3-(1-piperidinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is a useful research compound. Its molecular formula is C24H29BrN2O2 and its molecular weight is 457.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.14124 g/mol and the complexity rating of the compound is 753. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Synthesis

Quinolinone derivatives, including those with bromophenyl groups, have been synthesized and characterized, demonstrating their utility as building blocks in various domains such as pharmacy, medicine, and engineering. Their crystal structures have been determined through X-ray diffraction, showcasing distinct molecular arrangements and intermolecular interactions which are critical for designing compounds with desired properties (Michelini et al., 2019).

Heterocyclisation and New Derivatives Formation

Research has shown the ability of quinoxalinone derivatives to undergo heterocyclisation, leading to the formation of new compounds with potential biological activities. This process involves various reactions including Michael addition and cyclisation, underlining the versatility of quinolinone compounds in synthesizing novel derivatives (Mahgoub, 1990).

Potential in Drug Development

Certain quinolinone derivatives have been identified as potent NR2B-selective N-methyl D-aspartate (NMDA) receptor antagonists, indicating their potential for developing treatments for conditions such as pain. Their high selectivity and improved pharmacokinetic properties compared to earlier compounds highlight the therapeutic possibilities of these quinolinones (Kawai et al., 2007).

Antiviral and Cytotoxic Activities

Studies have also explored the synthesis and biological evaluation of quinolinone derivatives, revealing their antiviral and cytotoxic activities. This research opens up avenues for the development of new therapeutic agents targeting various viral infections and cancer types, showcasing the broad applicability of these compounds in medicinal chemistry (Dinakaran et al., 2003).

Eco-friendly Synthesis Methods

Recent studies have focused on developing eco-friendly synthesis methods for quinolinone derivatives. These approaches emphasize the importance of green chemistry in creating sustainable and environmentally friendly processes for generating compounds with potential applications in drug development and beyond (Indumathi et al., 2012).

properties

IUPAC Name

4-(4-bromophenyl)-2,7,7-trimethyl-3-(piperidine-1-carbonyl)-1,4,6,8-tetrahydroquinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29BrN2O2/c1-15-20(23(29)27-11-5-4-6-12-27)21(16-7-9-17(25)10-8-16)22-18(26-15)13-24(2,3)14-19(22)28/h7-10,21,26H,4-6,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDAZYIJBUWVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)Br)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-bromophenyl)-2,7,7-trimethyl-3-(1-piperidinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone
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4-(4-bromophenyl)-2,7,7-trimethyl-3-(1-piperidinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone
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4-(4-bromophenyl)-2,7,7-trimethyl-3-(1-piperidinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone
Reactant of Route 4
4-(4-bromophenyl)-2,7,7-trimethyl-3-(1-piperidinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone
Reactant of Route 5
4-(4-bromophenyl)-2,7,7-trimethyl-3-(1-piperidinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone
Reactant of Route 6
4-(4-bromophenyl)-2,7,7-trimethyl-3-(1-piperidinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone

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